3-Iodo-2-methoxy-5-methylpyridine
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Overview
Description
3-Iodo-2-methoxy-5-methylpyridine: is an organic compound with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound includes an iodine atom, a methoxy group, and a methyl group attached to the pyridine ring, making it a versatile compound in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylpyridine can be achieved through various methods, including:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Methylation: The methyl group can be added using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-2-methoxy-5-methylpyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Coupled Products: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Iodo-2-methoxy-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique structure and reactivity.
Biological Studies: It is used in research to study the interactions of pyridine derivatives with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agrochemicals: It is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxy-5-methylpyridine involves its interaction with various molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations.
Comparison with Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Methoxy-5-methylpyridin-3-ol
Comparison: 3-Iodo-2-methoxy-5-methylpyridine is unique due to the presence of both an iodine atom and a methoxy group on the pyridine ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the iodine atom makes it a good candidate for coupling reactions, while the methoxy group can influence its electronic properties and reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-iodo-2-methoxy-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWLACJKQHYTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673571 |
Source
|
Record name | 3-Iodo-2-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-63-1 |
Source
|
Record name | 3-Iodo-2-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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